2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride
Description
Molecular Architecture and Crystallographic Characterization
Molecular Architecture
The molecule consists of a pyridine ring substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with an acetic acid moiety, which is protonated to form the hydrochloride salt. The IUPAC name, 2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride , reflects this substitution pattern. The molecular formula is C₈H₇ClF₃NO₂ , with a molecular weight of 241.59 g/mol .
The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the pyridine ring and enhancing the acidity of the acetic acid moiety. The hydrochloride salt formation improves aqueous solubility by introducing ionic character, critical for applications in biological matrices.
Crystallographic Insights
While direct crystallographic data for this compound remains unpublished, X-ray diffraction (XRD) principles suggest that its crystal lattice would exhibit monoclinic or orthorhombic symmetry, common for aromatic salts. The planar pyridine ring and ionic chloride counterion likely facilitate tight packing, as observed in analogous hydrochlorides.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClF₃NO₂ |
| Molecular Weight (g/mol) | 241.59 |
| Crystal System | Hypothesized: Monoclinic |
| Space Group | Predicted: P2₁/c |
Properties
CAS No. |
247200-00-6 |
|---|---|
Molecular Formula |
C8H7ClF3NO2 |
Molecular Weight |
241.59 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);1H |
InChI Key |
KUEBVQBGULZMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride typically involves the introduction of a trifluoromethyl group to the pyridine ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the desired acetic acid derivative. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. Research indicates that compounds with trifluoromethyl groups can influence metabolic pathways, enhancing efficacy or reducing toxicity in therapeutic applications. For instance, studies have explored its binding affinity with biological targets, including enzyme inhibition mechanisms .
Case Study Example :
A study demonstrated that 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride exhibited potent activity against specific enzymes involved in metabolic disorders. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring could enhance binding affinity and selectivity toward target enzymes .
In biochemical contexts, the compound is utilized to study its interactions with various biomolecules, including proteins and nucleic acids. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and disease mechanisms.
Experimental Findings :
Research has shown that the hydrochloride form improves solubility in aqueous environments, facilitating in vitro studies of enzyme kinetics and binding assays. Preliminary findings suggest that this compound can serve as a competitive inhibitor for certain enzymes involved in drug metabolism.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Limitations of Current Data
- Exact pharmacokinetic data (e.g., logP, pKa) for this compound are unavailable in the provided evidence.
- Safety profiles for many analogs (e.g., CAS 1795504-70-9) remain unreported .
Biological Activity
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride, with the CAS number 785762-99-4, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C8H6F3NO2
- Molecular Weight : 205.13 g/mol
- Physical State : Solid
- CAS Number : 785762-99-4
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds can induce cell death through mechanisms such as methuosis, which is characterized by cytoplasmic vacuolization. The introduction of a trifluoromethyl group at the 5-position significantly enhances cytotoxicity against cancer cells, as demonstrated in studies involving glioblastoma cells .
- Antiviral Properties : Recent investigations have shown that certain pyridine derivatives exhibit antiviral activity against SARS-CoV-2. These compounds were found to effectively bind to the main protease enzyme of the virus, suggesting their potential as therapeutic agents against COVID-19 .
- Pharmacological Mechanisms : The compound's mechanism of action includes interactions with various cellular pathways:
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on glioblastoma multiforme (GBM) cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 2.5 μM. Morphological changes indicative of methuosis were observed, including extensive blebbing and vacuole formation within 48 hours of treatment .
| Concentration (μM) | Cell Viability (%) | Observed Morphological Changes |
|---|---|---|
| 0.6 | ~80 | Minor vacuolation |
| 2.5 | ~50 | Moderate vacuolation |
| 10 | <10 | Extensive blebbing |
Case Study 2: Antiviral Activity Against SARS-CoV-2
In vitro studies assessed the antiviral properties of the compound against SARS-CoV-2 using MTT assays. The results indicated that the compound exhibited a high binding affinity to the viral protease, with a net binding energy score indicating stability in complex formation. This suggests that it could serve as a lead compound for further development in antiviral therapies .
Q & A
Q. What are the recommended synthetic routes for 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : Start with 2-aminopyridine derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling (e.g., using trifluoromethyl copper reagents). Acetic acid moiety incorporation may involve alkylation of the pyridine nitrogen followed by hydrolysis. Hydrochloride salt formation is typically achieved via acid-base reaction with HCl .
- Intermediate Characterization : Use /-NMR to confirm trifluoromethyl group integration and regioselectivity. LC-MS or high-resolution mass spectrometry (HRMS) verifies molecular weight. IR spectroscopy identifies carboxylic acid and hydrochloride functional groups .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards .
- Structural Confirmation : X-ray crystallography (if crystalline) resolves bond angles and stereochemistry. -NMR confirms the acetic acid moiety’s attachment to the pyridine ring. Elemental analysis validates stoichiometry (C, H, N, Cl) .
Q. How can researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectrophotometry at λ_max ≈ 270 nm (pyridine absorption) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the acetic acid group via HPLC. For photostability, expose to UV light (ICH Q1B guidelines) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl-pyridine moiety in nucleophilic or electrophilic reactions?
Methodological Answer:
- Reactivity Studies : Use DFT calculations to map electron density (e.g., Fukui indices) on the pyridine ring. Experimentally, perform kinetic studies with nucleophiles (e.g., amines) under varying pH. Monitor reaction progress via -NMR to track trifluoromethyl group stability .
- Applications : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyridine’s 3-position, useful for functionalizing the scaffold .
Q. How can degradation pathways be identified, and what are the key degradation products?
Methodological Answer:
- Stress Testing : Expose the compound to oxidative (HO), acidic (1M HCl), and basic (1M NaOH) conditions. Analyze via LC-MS/MS to identify fragments (e.g., decarboxylation products or pyridine ring-opening) .
- Pathway Modeling : Use mass spectrometry data to propose degradation mechanisms. For example, HCl-mediated cleavage of the acetic acid group may yield 5-(trifluoromethyl)pyridin-2-ol .
Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) where pyridine derivatives are common inhibitors. Validate with MD simulations to assess binding stability .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs in .
Q. How can researchers resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
- Data Triangulation : Compare IC values across studies, controlling for assay conditions (e.g., cell line variability, incubation time). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Structural Analysis : Overlay X-ray structures of analogs to identify critical binding interactions. For example, the acetic acid group’s orientation may affect target engagement .
Q. What strategies optimize the compound’s bioavailability in preclinical models?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability. Test hydrolysis rates in plasma vs. target tissues .
- Formulation : Use lipid-based nanoparticles to enhance solubility. Assess pharmacokinetics (C, AUC) in rodent models via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
